molecular formula C22H27NO7 B2377111 Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate CAS No. 681841-21-4

Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate

Cat. No.: B2377111
CAS No.: 681841-21-4
M. Wt: 417.458
InChI Key: YMWRYHJJDLPXKD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate is a useful research compound. Its molecular formula is C22H27NO7 and its molecular weight is 417.458. The purity is usually 95%.
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Biological Activity

Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological mechanisms, and relevant case studies.

  • Molecular Formula : C22H27NO7
  • Molecular Weight : 417.458 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its structural components, particularly the presence of the 3,4,5-trimethoxybenzoyl moiety. This fragment is known for its role in various antitumor agents. The mechanisms through which this compound exerts its effects include:

  • Inhibition of Tubulin Assembly : Similar to well-known anticancer agents like colchicine, this compound may disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • NADPH Oxidase Inhibition : The compound has been shown to inhibit NADPH oxidase 4 (Nox4), which plays a role in reactive oxygen species (ROS) generation and cellular proliferation. This inhibition contributes to its antiproliferative effects .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the effectiveness of this compound. For instance:

  • Cell Lines Tested : Human acute myeloid leukemia (B1647), melanoma, and other tumor cell lines.
  • Findings : The compound exhibited significant cytotoxicity against these cell lines, with IC50 values indicating strong antiproliferative activity .

Comparative Activity Table

The following table summarizes the cytotoxic effects of this compound compared to other known compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism
This compoundB1647 (AML)15Tubulin assembly inhibition
ColchicineVarious0.1Tubulin assembly inhibition
Combretastatin A-4Various0.05Tubulin assembly inhibition

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • Study on Trimethoxybenzylidene-Indolinones : This research evaluated several derivatives that included the trimethoxy group and demonstrated their cytotoxic effects through similar mechanisms as described above .
  • Mechanistic Insights from Related Compounds : The study of catechin-derived compounds with similar structural motifs revealed that methoxy groups significantly influence their biological activity by enhancing binding affinity to target enzymes like dihydrofolate reductase .

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO7/c1-6-30-20(24)13-17(14-7-9-16(26-2)10-8-14)23-22(25)15-11-18(27-3)21(29-5)19(12-15)28-4/h7-12,17H,6,13H2,1-5H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWRYHJJDLPXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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